molecular formula C22H19N3O2S B2453763 N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 953942-39-7

N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2453763
CAS No.: 953942-39-7
M. Wt: 389.47
InChI Key: QQXKZEQIFHSISR-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic small molecule based on the privileged benzothiazole scaffold, a structure recognized for its diverse and potent biological activities. This compound is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel antimitotic agents. Benzothiazole derivatives have demonstrated compelling bioactivity as inhibitors of tubulin polymerization, binding specifically to the colchicine site on tubulin. This binding disrupts microtubule dynamics, arrests the cell cycle at the G2/M phase, and can induce apoptotic cell death in cancer cells. Research into structurally similar benzothiazole compounds has shown high antiproliferative potency, often in the nanomolar range, against a variety of human cancer cell lines, including difficult-to-treat cancers like glioblastoma. Furthermore, these analogs have displayed promising selectivity toward cancer cells over non-tumoral cells and the potential to counteract multidrug resistance mechanisms, making them a valuable chemical tool for probing cancer biology and resistance pathways. The integration of a pyridin-2-ylmethyl moiety and a methoxyphenyl group in its structure is a strategic design feature often employed to optimize binding affinity and interaction within the target protein's binding pockets. This compound is supplied for research applications only, such as in vitro biological screening, mechanism of action studies, and as a lead compound for the synthesis of novel analogs. It is intended for use by qualified scientific professionals in laboratory settings. This product is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-27-18-9-6-7-16(13-18)14-21(26)25(15-17-8-4-5-12-23-17)22-24-19-10-2-3-11-20(19)28-22/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXKZEQIFHSISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole ring, followed by the introduction of the methoxyphenyl group and the pyridin-2-ylmethyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may produce amines or alcohols, and substitution may result in various functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of compounds related to N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide. For instance, derivatives of benzothiazole have shown promising results against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. These compounds often function by inhibiting vital enzymes within the pathogens, leading to their death or growth inhibition .

Case Study: Antitubercular Activity

A study evaluated a series of thiazole-based compounds for their antitubercular activity against Mycobacterium tuberculosis. The results indicated that specific derivatives exhibited significant inhibitory effects, suggesting that modifications in the benzothiazole structure can enhance activity against this pathogen .

Anticancer Properties

The anticancer potential of this compound has been extensively investigated. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: Cytotoxicity Evaluation

In vitro studies have assessed the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT, revealing that certain modifications can lead to increased selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds are also noteworthy. Research has indicated that benzothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This inhibition can lead to reduced synthesis of pro-inflammatory mediators, making these compounds potential candidates for developing new anti-inflammatory drugs.

Case Study: In Vitro Anti-inflammatory Activity

A study reported the synthesis of novel benzothiazole derivatives and their evaluation for anti-inflammatory activity using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a marked reduction in pro-inflammatory cytokine production, indicating their potential therapeutic use in inflammatory diseases .

Drug Design and Development

The structural features of this compound make it an attractive scaffold for drug design. Its ability to interact with various biological targets allows for the development of multifunctional agents that can address multiple disease pathways simultaneously.

Structure-Activity Relationship (SAR) Studies

Research focusing on SAR has provided insights into how modifications to the benzothiazole and pyridine moieties influence biological activity. By systematically altering functional groups and evaluating their effects on potency and selectivity, researchers can optimize lead compounds for better therapeutic profiles .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Lacks the methoxy group and pyridin-2-ylmethyl group, which may affect its biological activity and chemical properties.

    N-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group in a different position, potentially leading to different reactivity and applications.

    N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)acetamide: Lacks the pyridin-2-ylmethyl group, which may influence its interaction with molecular targets.

Uniqueness

N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is unique due to the presence of both the methoxyphenyl and pyridin-2-ylmethyl groups, which may confer distinct chemical and biological properties. These structural features can enhance its potential as a versatile compound for various scientific and industrial applications.

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological efficacy, supported by relevant case studies and research findings.

Synthesis and Structural Characterization

The compound was synthesized through a Knoevenagel condensation reaction involving 2-(benzo[d]thiazol-2-yl)acetonitrile and 3-pyridinecarboxaldehyde. The reaction was conducted in ethanol with triethylamine as a catalyst, yielding the product in approximately 66% yield. The melting point was recorded at 155–157 °C, and the molecular structure was confirmed using techniques such as NMR and mass spectrometry .

Enzyme Inhibition

Recent studies have evaluated the compound's inhibitory effects on key enzymes associated with neurological disorders. It has been shown to inhibit monoamine oxidase (MAO) and cholinesterase (ChE), which are critical in the metabolism of neurotransmitters. For instance, a derivative of this compound demonstrated an IC50 value of 14.80 ± 5.45 μM against MAO-B, indicating potent activity that may have implications for treating depression and neurodegenerative diseases .

Blood-Brain Barrier Penetration

The compound exhibits favorable properties for blood-brain barrier (BBB) penetration, which is crucial for central nervous system (CNS) therapies. Studies indicated that specific structural modifications enhance its ability to cross the BBB, making it a candidate for further development in neuropharmacology .

Antidepressant Effects

In behavioral studies, the compound showed significant antidepressant-like effects in the forced swim test (FST). Compounds similar to this compound reduced immobility time significantly, suggesting enhanced serotonergic activity .

Antimicrobial Activity

The compound's derivatives have also been tested for antimicrobial properties. Several related compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Case Studies

  • Study on MAO Inhibition : A study assessed various derivatives of benzo[d]thiazole compounds for their MAO inhibitory activities. The results indicated that specific substitutions on the benzothiazole ring significantly enhanced MAO inhibition, with some compounds achieving over 50% inhibition at low concentrations .
  • Antimicrobial Evaluation : In another study, derivatives were evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The most potent compounds exhibited MIC values as low as 2 μg/mL, outperforming standard treatments .

Q & A

Q. How to resolve conflicting reports on the role of halogen substituents in antimicrobial activity?

  • Analysis: While bromine at the para position enhances activity against S. aureus (MIC = 13 µmol/L), excessive halogens (e.g., 3,4-dichloro) reduce solubility and bioavailability. Balance logP (2.5–3.5) and polar surface area (70–90 Ų) to optimize membrane penetration and target binding .

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